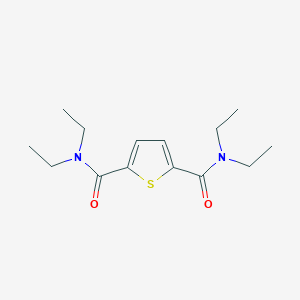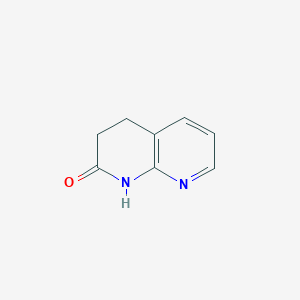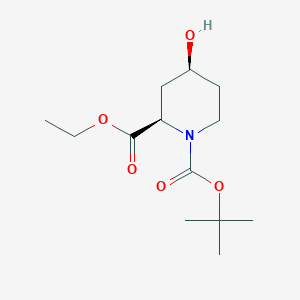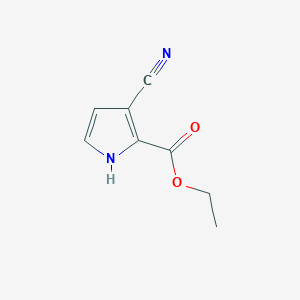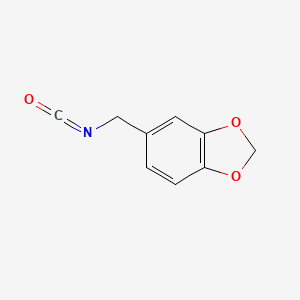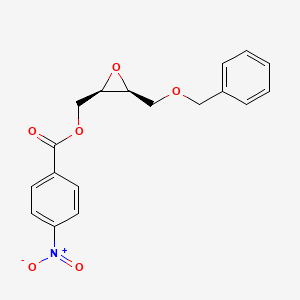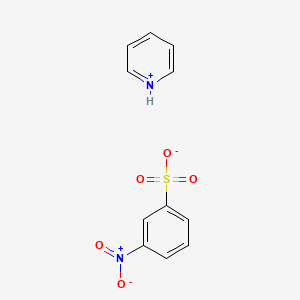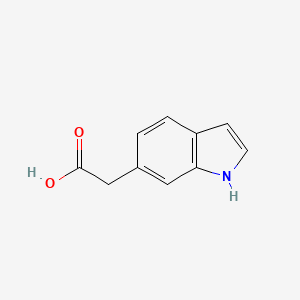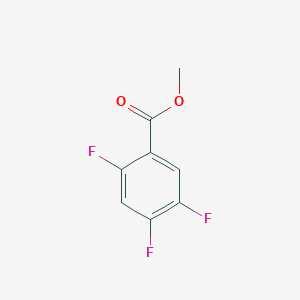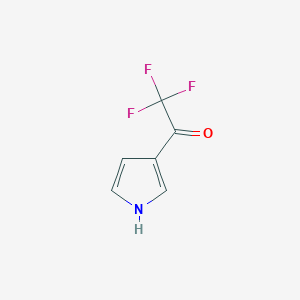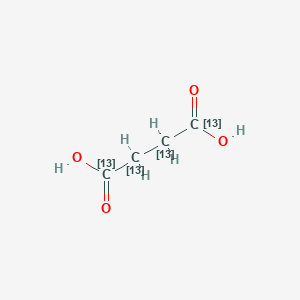
琥珀酸-13C4
概述
描述
(1,2,3,4-13C4)butanedioic acid: is a labeled form of succinic acid where all four carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms. Its molecular formula is C4H6O4, and it is a colorless crystalline solid with good thermal stability .
科学研究应用
Chemistry: (1,2,3,4-13C4)butanedioic acid is used as a standard in quantitative mass spectrometry-based experiments. It helps in studying metabolic pathways and reaction mechanisms .
Biology: In biological research, it is used to trace metabolic processes and understand the role of succinic acid in cellular metabolism .
Medicine: (1,2,3,4-13C4)butanedioic acid has been studied for its potential therapeutic effects, including its role in treating sepsis, cancer, and obesity. It is also used to evaluate the pharmacokinetics and tissue distribution of succinic acid in vivo .
Industry: In the industrial sector, succinic acid-13C4 is used as a precursor for the synthesis of various chemicals and materials. It is also employed in the production of biodegradable polymers .
作用机制
Target of Action
Succinic acid-13C4 is the 13C labeled form of succinic acid . Succinic acid is an intermediate product of the tricarboxylic acid cycle . It is a potent and orally active anxiolytic agent . The primary targets of succinic acid are the enzymes and proteins involved in the tricarboxylic acid cycle .
Mode of Action
Succinic acid interacts with its targets by participating in the tricarboxylic acid cycle, a series of chemical reactions used by all aerobic organisms to generate energy . As an intermediate product of this cycle, succinic acid plays a crucial role in the energy metabolism of cells .
Biochemical Pathways
Succinic acid is an important intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle . The TCA cycle is a series of chemical reactions that generates energy
生化分析
Biochemical Properties
Succinic acid-13C4 plays a crucial role in various biochemical reactions. It is involved in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This enzyme is part of complex II in the electron transport chain, which is vital for ATP production. Succinic acid-13C4 interacts with several enzymes and proteins, including succinate dehydrogenase, fumarase, and malate dehydrogenase. These interactions are essential for the proper functioning of the tricarboxylic acid cycle and energy metabolism .
Cellular Effects
Succinic acid-13C4 influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, succinic acid-13C4 can induce uncoupling protein 1-dependent thermogenesis, which helps in regulating body temperature and energy expenditure. Additionally, it has been reported to improve glucose tolerance and ameliorate diet-induced obesity. Succinic acid-13C4 also plays a role in hematopoiesis and has potential therapeutic applications in treating sepsis and cancer .
Molecular Mechanism
At the molecular level, succinic acid-13C4 exerts its effects through various mechanisms. It binds to and activates the succinate receptor SUCNR1, a G protein-coupled receptor, which leads to downstream signaling events that influence cellular functions. Succinic acid-13C4 also participates in enzyme inhibition and activation, particularly within the tricarboxylic acid cycle. These interactions result in changes in gene expression and metabolic flux, ultimately affecting cellular energy production and homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinic acid-13C4 can change over time. Studies have shown that it is rapidly absorbed and distributed within the body, with the highest concentrations found in the liver, brown adipose tissue, white adipose tissue, and kidneys. The stability and degradation of succinic acid-13C4 are crucial for its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that succinic acid-13C4 can induce sustained metabolic changes, including improved glucose tolerance and reduced obesity .
Dosage Effects in Animal Models
The effects of succinic acid-13C4 vary with different dosages in animal models. At lower doses, it has been shown to enhance insulin receptor signaling and improve cognitive function in rodent models of aging and Alzheimer’s disease. Higher doses of succinic acid-13C4 can lead to increased fat deposition and improved meat quality in animal models, such as pigs. Excessive doses may result in adverse effects, including potential toxicity and metabolic imbalances .
Metabolic Pathways
Succinic acid-13C4 is involved in several metabolic pathways, primarily the tricarboxylic acid cycle. It is synthesized from succinyl-CoA by the enzyme succinyl-CoA synthetase and is subsequently converted into fumarate by succinate dehydrogenase. This conversion is a critical step in the production of ATP and other high-energy molecules. Succinic acid-13C4 also participates in the glyoxylate cycle and can be utilized in gluconeogenesis and amino acid metabolism .
Transport and Distribution
The transport and distribution of succinic acid-13C4 within cells and tissues are essential for its biological activity. It is rapidly absorbed and distributed to various tissues, with the highest concentrations found in the liver, brown adipose tissue, white adipose tissue, and kidneys. Succinic acid-13C4 interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues .
Subcellular Localization
Succinic acid-13C4 is localized within specific subcellular compartments, which influences its activity and function. It is primarily found in the mitochondria, where it participates in the tricarboxylic acid cycle and electron transport chain. The subcellular localization of succinic acid-13C4 is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is crucial for its role in energy metabolism and cellular homeostasis .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of succinic acid-13C4 typically involves the synthesis of ordinary succinic acid, but with the use of cyanide or acetate containing carbon-13 isotopes as the carbon source. This isotope labeling allows for the incorporation of carbon-13 into the succinic acid molecule .
Industrial Production Methods: While specific industrial production methods for succinic acid-13C4 are not widely documented, the general approach involves the use of labeled precursors in a controlled synthesis environment. The process ensures high isotopic purity and consistency in the final product .
化学反应分析
Types of Reactions: (1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced to form succinic semialdehyde.
Substitution: It can undergo substitution reactions to form derivatives.
Esterification: It reacts with alcohols to form esters.
Dehydration: It can form cyclic anhydrides (succinic anhydride) through dehydration reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Esterification: Alcohols and acid catalysts are used for esterification reactions.
Dehydration: Dehydration reactions typically require heat.
Major Products:
Oxidation: Various oxidation products.
Reduction: Succinic semialdehyde.
Esterification: Esters of succinic acid.
Dehydration: Succinic anhydride.
相似化合物的比较
Succinic acid: The non-labeled form of succinic acid.
Glutaric acid: Another dicarboxylic acid with a similar structure.
Adipic acid: A dicarboxylic acid used in the production of nylon.
Uniqueness: (1,2,3,4-13C4)butanedioic acid is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .
属性
IUPAC Name |
(1,2,3,4-13C4)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584023 | |
| Record name | (~13~C_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-67-7 | |
| Record name | (~13~C_4_)Butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201595-67-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is succinic acid-13C4 used in research instead of regular succinic acid?
A1: Succinic acid is naturally present in many organisms, making it difficult to track the fate of externally administered succinic acid. Succinic acid-13C4 (13C4SA) is a stable isotope-labeled form of succinic acid where four carbon-12 atoms are replaced with carbon-13. This labeling allows researchers to distinguish between exogenously administered 13C4SA and endogenously produced succinic acid. This differentiation is crucial for accurately determining the pharmacokinetic parameters of succinic acid, as demonstrated in the study by [].
Q2: What are the key pharmacokinetic findings of succinic acid-13C4 in mice?
A2: The research paper [] provides valuable insights into the pharmacokinetic profile of 13C4SA in mice:
- Rapid Clearance: 13C4SA exhibited rapid clearance from the plasma after intravenous administration, with a clearance rate of 4574.5 mL/h/kg [].
- Short Half-Life: The terminal half-life of 13C4SA was determined to be 0.56 hours, indicating swift elimination from the body [].
- Low Oral Bioavailability: Oral administration resulted in a significantly lower bioavailability of 1.5%, suggesting poor absorption from the gastrointestinal tract [].
- Tissue Distribution: The liver exhibited the highest concentration of 13C4SA, followed by brown adipose tissue, white adipose tissue, and the kidneys []. This highlights the potential role of these organs in the metabolism and elimination of succinic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
